2',3'-Dideoxyguanosine-5'-triphosphate is a nucleotide analog that plays a significant role in biochemical research and therapeutic applications. This compound is classified as a purine 2',3'-dideoxyribonucleoside triphosphate, which means it is a derivative of guanosine with specific modifications at the 2' and 3' positions of the ribose sugar. The absence of hydroxyl groups at these positions is crucial for its function as an inhibitor in various enzymatic processes, particularly in nucleic acid synthesis.
The compound can be synthesized through various chemical methods, often involving precursor nucleosides and phosphoramidite chemistry. It is primarily utilized in molecular biology for its ability to terminate DNA chain elongation during polymerization reactions.
2',3'-Dideoxyguanosine-5'-triphosphate falls under the category of:
The synthesis of 2',3'-dideoxyguanosine-5'-triphosphate can be achieved through several methods:
These methods are labor-intensive and require careful optimization to achieve high yields.
The molecular structure of 2',3'-dideoxyguanosine-5'-triphosphate can be described as follows:
The structure features:
This structural modification is critical for its function as a chain-terminating nucleotide during DNA replication.
2',3'-Dideoxyguanosine-5'-triphosphate primarily participates in reactions involving DNA polymerases and reverse transcriptases:
The mechanism of action for 2',3'-dideoxyguanosine-5'-triphosphate involves its incorporation into DNA strands during replication:
The compound's stability and reactivity are crucial for its applications in laboratory settings, particularly in polymerase chain reaction (PCR) and other nucleic acid amplification techniques.
2',3'-Dideoxyguanosine-5'-triphosphate has several scientific applications:
2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP) is a synthetic nucleoside analog distinguished by the absence of hydroxyl groups at both the 2' and 3' positions of its ribose sugar moiety. This modification is central to its biological function. Unlike natural deoxyguanosine triphosphate (dGTP), which possesses a 3'-OH group essential for phosphodiester bond formation, ddGTP terminates DNA elongation upon incorporation. The molecular formula of ddGTP is C~10~H~16~N~5~O~12~P~3~ (free acid form, MW 491.10 g/mol), typically stored as a lithium or sodium salt (e.g., trisodium salt, MW 557.13 g/mol) in aqueous solutions at -20°C [1] [4] [8].
The incorporation of ddGTP into growing DNA strands is facilitated by DNA polymerases through specific interactions within the enzyme's active site:
Table 1: Structural Comparison of dGTP vs. ddGTP
Feature | dGTP | ddGTP |
---|---|---|
3'-OH Group | Present | Absent |
2'-OH Group | Absent (deoxy form) | Absent |
Molecular Formula | C~10~H~16~N~5~O~13~P~3~ | C~10~H~16~N~5~O~12~P~3~ |
Metal Ion Coordination | Mg²⁺ (Sites A & B) | Mg²⁺ (Site A only post-incorporation) |
Sugar Pucker Conformation | C3'-endo → C2'-endo transition during catalysis | Fixed conformation due to lack of 3'-OH [10] |
The efficiency of ddGTP-mediated chain termination is governed by polymerase-specific kinetic parameters:
Table 2: Kinetic Parameters of ddGTP in Selected Polymerases
Polymerase | k~pol~ (s⁻¹) | K~d~ (μM) | Discrimination Factor (k~pol~/K~d~) |
---|---|---|---|
HIV-1 RT (Wild-Type) | 25 ± 3 | 0.8 ± 0.1 | 31.25 |
HIV-1 RT (L74V Mutant) | 24 ± 2 | 4.0 ± 0.3 | 6.0* |
DNA Polymerase α | 1.2 ± 0.2 | 0.5 ± 0.1 | 2.4 |
E. coli DNA Pol I | 15 ± 1 | 1.2 ± 0.2 | 12.5 |
* 5.2-fold discrimination due to reduced binding affinity [6] [7]
Termination efficiency varies by polymerase family:
The absence of 3'-OH in ddGTP disrupts the catalytic mechanism of phosphodiester bond formation in two irreversible ways:
Natural nucleotide incorporation follows a two-metal-ion-assisted S~N~2 mechanism:
ddGTP incorporation proceeds identically until the post-incorporation state:
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